molecular formula C6H4BrN3S B1397852 4-Amino-7-bromothieno[3,4-d]pyrimidine CAS No. 1238580-99-8

4-Amino-7-bromothieno[3,4-d]pyrimidine

Cat. No. B1397852
M. Wt: 230.09 g/mol
InChI Key: MDOGJTRGEFQUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula for 4-Amino-7-bromothieno[3,4-d]pyrimidine is C8H5BrN4S. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Protein Tyrosine Kinase Inhibitors as Anticancer Agents

4-Amino-7-bromothieno[3,4-d]pyrimidine derivatives have been explored for their potential as protein tyrosine kinase inhibitors, which are key targets in anticancer therapy. Such compounds are considered valuable in the development of novel anticancer agents due to their ability to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression (Jiang Da-hong, 2012).

Antiviral Properties

4-Amino-7-bromothieno[3,4-d]pyrimidine analogues have shown promising results in antiviral research. Studies have indicated their effectiveness against various viruses, including herpes simplex virus and human cytomegalovirus. This suggests their potential use in treating viral infections (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).

Kinase Inhibitor Development

Derivatives of 4-Amino-7-bromothieno[3,4-d]pyrimidine have been utilized in the design and synthesis of kinase inhibitors. These inhibitors target specific kinases involved in various biological processes and diseases, including cancer and inflammatory disorders. The modification of these compounds allows for the development of more potent and selective kinase inhibitors (G. Rewcastle et al., 1996).

Potential in Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives, which include 4-Amino-7-bromothieno[3,4-d]pyrimidine, have shown promise in radioprotective and antitumor activities. These compounds have been explored for their ability to protect against radiation-induced damage and exhibit antitumor properties, making them candidates for further investigation in oncology and radioprotection (S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009).

Electrochemical Reduction Studies

Electrochemical studies involving pyrimidine and related compounds, including 4-Amino-7-bromothieno[3,4-d]pyrimidine, have been conducted to understand their reduction behavior. Such studies are crucial for understanding the chemical properties and reactivity of these compounds, which can have implications in various fields, including medicinal chemistry and material science (David L. Smith, P. Elving, 1961).

properties

IUPAC Name

7-bromothieno[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOGJTRGEFQUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)Br)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-bromothieno[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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